5-chloro-7-nitroisatin molecular weight and structure
5-chloro-7-nitroisatin molecular weight and structure
Topic: 5-Chloro-7-nitroisatin: Structural Analysis, Synthesis, and Reactivity Profile Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Chemical Identity & Structural Analysis[1][2][3]
5-chloro-7-nitroisatin (5-chloro-7-nitro-1H-indole-2,3-dione) is a highly functionalized isatin derivative. It serves as a "privileged scaffold" in medicinal chemistry due to its ability to engage in diverse binding interactions (hydrogen bonding,
Core Physicochemical Data[4]
| Property | Value |
| Systematic Name | 5-Chloro-7-nitro-1H-indole-2,3-dione |
| CAS Registry Number | 153255-76-6 |
| Molecular Formula | |
| Molecular Weight | 226.57 g/mol |
| Exact Mass | 225.9781 |
| Appearance | Yellow to Orange/Brown Powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water. |
| pKa (Predicted) | ~5.5 - 6.5 (N-H acidity enhanced by 7-NO |
Structural Logic & Electronic Effects
The reactivity of this molecule is defined by the synergistic electron-withdrawing effects of the chloro (position 5) and nitro (position 7) groups.
-
C3 Carbonyl Electrophilicity: The 5-Cl and 7-NO
groups withdraw electron density from the aromatic ring, significantly increasing the electrophilicity of the C3 carbonyl carbon. This makes it highly susceptible to nucleophilic attack by amines (Schiff base formation). -
N1 Acidity: The 7-nitro group, being ortho to the indole nitrogen, exerts a strong inductive and resonance withdrawal, rendering the N-H proton significantly more acidic than in unsubstituted isatin. This facilitates facile N-alkylation under mild conditions.
Figure 1: Structural logic of 5-chloro-7-nitroisatin, highlighting the electronic influence of substituents on core reactivity.
Synthetic Protocol: The Sandmeyer Route
While direct nitration of 5-chloroisatin is possible, it often yields mixtures of 4- and 6-nitro isomers alongside the desired 7-nitro product. The most robust route for regioselective synthesis is the Sandmeyer Isonitrosoacetanilide Synthesis , starting from the appropriately substituted aniline.
Retrosynthetic Analysis
-
Target: 5-chloro-7-nitroisatin.
-
Precursor: 4-chloro-2-nitroaniline.
-
Rationale: In the final cyclization, the nitrogen of the aniline becomes N1. The group para to the amine (Cl) ends up at C5. The group ortho to the amine (NO
) ends up at C7.
-
Step-by-Step Methodology
Reagents Required:
-
4-Chloro-2-nitroaniline (1.0 eq)
-
Chloral hydrate (1.1 eq)
-
Hydroxylamine hydrochloride (3.0 eq)
-
Sodium sulfate (anhydrous)
-
Concentrated Sulfuric Acid (
)
Protocol:
-
Formation of the Oxime (Isonitrosoacetanilide):
-
Dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of 4-chloro-2-nitroaniline in dilute HCl.
-
Add hydroxylamine hydrochloride and heat the mixture to 100°C for 1-2 hours.
-
Observation: A precipitate of the isonitroso intermediate (N-(4-chloro-2-nitrophenyl)-2-(hydroxyimino)acetamide) will form.
-
Cool, filter, and dry the precipitate.
-
-
Cyclization (Ring Closure):
-
Pre-heat concentrated
to 50°C. -
Add the dry isonitroso intermediate portion-wise with vigorous stirring (keep temp < 70°C to avoid charring).
-
After addition, heat to 80°C for 30 minutes to complete the formation of the isatin ring.
-
Pour the reaction mixture onto crushed ice.
-
Workup: The crude 5-chloro-7-nitroisatin precipitates as an orange/brown solid. Filter, wash with water to remove acid, and recrystallize from Ethanol/Glacial Acetic Acid.
-
Figure 2: Synthetic workflow via the Sandmeyer isonitrosoacetanilide route, ensuring regioselective placement of substituents.
Reactivity Profile & Applications
A. Schiff Base Formation (C3 Reactivity)
The C3 carbonyl is the primary site of reactivity. Due to the electron-withdrawing nature of the 5-Cl and 7-NO
-
Reaction: Condensation with primary amines, hydrazines, or thiosemicarbazides.
-
Product: Isatin-3-hydrazones or Schiff bases.
-
Significance: These derivatives are extensively screened as kinase inhibitors (e.g., CDK2, GSK-3
) and antimicrobial agents. The 5-Cl/7-NO pattern often enhances lipophilicity and binding affinity in hydrophobic pockets of enzymes.
B. N-Alkylation (N1 Reactivity)
The N-H proton is acidic.
-
Reaction: Treatment with weak bases (
or ) in DMF/Acetone followed by alkyl halides. -
Utility: Introducing benzyl or alkyl chains at N1 improves cell permeability and can be used to tune the solubility profile of drug candidates.
Analytical Characterization
When verifying the synthesized product, look for these characteristic signals:
-
FT-IR:
-
Two distinct carbonyl stretches: C2 amide carbonyl (~1730-1750 cm
) and C3 ketonic carbonyl (~1690-1710 cm ). -
Nitro group stretches: Asymmetric (~1530 cm
) and Symmetric (~1350 cm ).
-
-
1H NMR (DMSO-d6):
-
Amide Proton: Broad singlet downfield (11.0 - 11.5 ppm) due to acidity.
-
Aromatic Protons: Two distinct doublets (or meta-coupling singlets depending on resolution) in the aromatic region (8.0 - 8.5 ppm). The protons are deshielded by the EWGs, shifting them downfield compared to unsubstituted isatin.
-
References
-
Chemical Identity & CAS: Shiya Biopharm Catalog. 5-Chloro-7-nitro-1H-indole-2,3-dione (CAS: 153255-76-6).[1] Link
- Synthetic Methodology (Sandmeyer): Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001, pp. 273-324.
- Reactivity Profile: Vine, K. L., et al. "Cytotoxic and Genotoxic Potential of 5-Substituted Isatins." Anti-Cancer Agents in Medicinal Chemistry, vol. 13, no. 2, 2013.
-
Isatin Numbering & Nomenclature: PubChem Compound Summary for Isatin derivatives. Link
